molecular formula C7H8BrNO2 B1378360 5-Bromo-2-methoxypyridine-4-methanol CAS No. 1227589-24-3

5-Bromo-2-methoxypyridine-4-methanol

Cat. No. B1378360
M. Wt: 218.05 g/mol
InChI Key: FZRPYDVZSSLDNR-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxypyridine is a halogenated heterocycle with the empirical formula C6H6BrNO . It has a molecular weight of 188.02 . It is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .


Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology was used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methoxypyridine consists of a six-membered pyridine ring with a bromine atom and a methoxy group attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-methoxypyridine-4-methanol were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Physical And Chemical Properties Analysis

5-Bromo-2-methoxypyridine has a refractive index of 1.555, a boiling point of 80 °C at 12 mmHg, and a density of 1.453 g/mL at 25 °C .

Scientific Research Applications

Efficient Synthesis and Transformation to Bicyclic δ-Lactams

"5-Bromo-2-methoxypyridine-4-methanol" serves as a precursor in the efficient synthesis of 5-functionalised 2-methoxypyridines. These compounds are further transformed into bicyclic δ-lactams, demonstrating the versatility of this compound in organic synthesis. The process involves the use of magnesium 'ate' complexes as key reagents, highlighting the compound's role in facilitating complex synthesis reactions under noncryogenic conditions (Sośnicki, 2009).

Directive Influence in Nitration Reactions

Research also explores the directive influence of the N-oxide group during the nitration of pyridine derivatives, where "5-Bromo-2-methoxypyridine-4-methanol" related compounds have been shown to yield specific nitro derivatives. This indicates its utility in guiding chemical reactions to produce desired outcomes, thus playing a crucial role in synthetic chemistry where the control of reaction pathways is essential (Hertog et al., 2010).

Antioxidant Activity from Marine Algae

Although not directly related to "5-Bromo-2-methoxypyridine-4-methanol," research on marine red algae Rhodomela confervoides has led to the isolation of bromophenols with potent antioxidant activities. This study emphasizes the broader context of bromine-containing compounds in scientific research, especially in natural product chemistry and potential therapeutic applications (Li et al., 2011).

Synthesis of Polycyclic Compounds

The compound also plays a role in the synthesis of polycyclic compounds based on 1,6-Methano[10]annulene, demonstrating its utility in constructing complex molecular architectures. This application underlines its importance in the synthesis of novel organic compounds with potential applications in materials science and pharmaceuticals (Sheng-li, 2010).

Safety And Hazards

5-Bromo-2-methoxypyridine is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

(5-bromo-2-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-5(4-10)6(8)3-9-7/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRPYDVZSSLDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxypyridine-4-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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